Enzymatic Potency: Xanthine Oxidase-IN-1 IC50 vs Allopurinol and Topiroxostat
Xanthine oxidase-IN-1 demonstrates an IC50 value of 6.5 nM against xanthine oxidase, as reported in the original patent WO2008126898A1 [1]. This potency is approximately 1,203-fold greater than that of allopurinol (IC50 = 7.82 μM) and is comparable to, though slightly less potent than, topiroxostat (IC50 = 5.3 nM) [2]. The compound's potency positions it among the high-affinity XO inhibitors, well above the threshold for many research-grade tool compounds and natural product-derived inhibitors, which often exhibit IC50 values in the micromolar range [3].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | Allopurinol: 7.82 μM; Topiroxostat: 5.3 nM |
| Quantified Difference | ~1,203-fold more potent than allopurinol; 1.23-fold less potent than topiroxostat |
| Conditions | Purified xanthine oxidase enzyme assay; exact conditions as per patent WO2008126898A1 |
Why This Matters
This potency level is critical for researchers requiring high-affinity tool compounds for in vitro studies, particularly when screening in low-nanomolar concentration ranges where weaker inhibitors would fail to produce measurable effects.
- [1] Shimizu K, et al. Preparation of (aza)indole derivatives as xanthine oxidase inhibitors. WO2008126898 A1. View Source
- [2] TargetMol. Allopurinol Product Page. Cat No. T0692. View Source
- [3] Naphthoquinones and tricyclic derivatives: in vitro evaluation as xanthine oxidase inhibitors. Med Chem Res. 2025;34:1014–1024. View Source
